![molecular formula C18H19NO B10764044 N-cyclobutyl-2-(4-phenylphenyl)acetamide](/img/structure/B10764044.png)
N-cyclobutyl-2-(4-phenylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML343 is a small molecule that has been identified as an agonist of the quorum sensing receptor CqsS in Vibrio cholerae . Quorum sensing is a process of bacterial cell-to-cell communication that relies on the recognition of extracellular signaling molecules called autoinducers. ML343 has been shown to modulate quorum sensing pathways, which are crucial for regulating bacterial behaviors such as bioluminescence, sporulation, virulence factor production, and biofilm formation .
Vorbereitungsmethoden
The synthesis of ML343 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial production methods for ML343 would likely involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for mass production. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
ML343 undergoes various types of chemical reactions, including:
Oxidation: ML343 can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of ML343 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: ML343 can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Cyclization: The compound can participate in cyclization reactions to form cyclic structures, which may involve the use of catalysts and specific reaction conditions
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of ML343 .
Wissenschaftliche Forschungsanwendungen
ML343 has a wide range of scientific research applications, including:
Wirkmechanismus
ML343 exerts its effects by binding to the CqsS receptor in Vibrio cholerae, a transmembrane receptor involved in quorum sensing. Upon binding, ML343 activates the receptor, leading to the initiation of a signaling cascade that modulates the expression of genes involved in quorum sensing-regulated behaviors. The molecular targets and pathways involved include the CqsS receptor, downstream signaling proteins, and regulatory genes that control bacterial behavior .
Vergleich Mit ähnlichen Verbindungen
ML343 is structurally distinct from other quorum sensing modulators such as ML344, which also targets the CqsS receptor but has a different chemical structure and mode of action . Similar compounds include:
ML344: Another agonist of the CqsS receptor with a different chemical structure and potency.
N-Acyl homoserine lactones (AHLs): A class of quorum sensing molecules used by Gram-negative bacteria.
ML343 is unique in its specific interaction with the CqsS receptor and its ability to modulate quorum sensing pathways in Vibrio cholerae, making it a valuable tool for studying bacterial communication and developing new antibacterial strategies .
Eigenschaften
Molekularformel |
C18H19NO |
---|---|
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
N-cyclobutyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H19NO/c20-18(19-17-7-4-8-17)13-14-9-11-16(12-10-14)15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,19,20) |
InChI-Schlüssel |
ZAMVIMIKYOABNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.